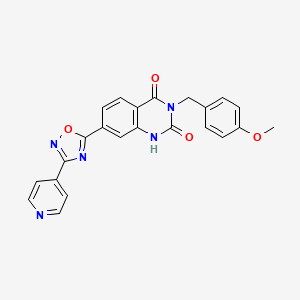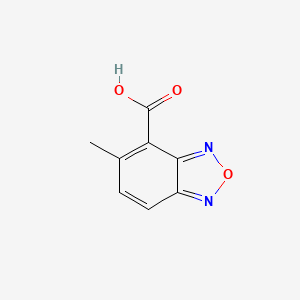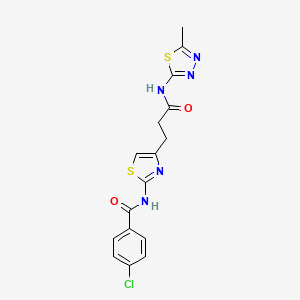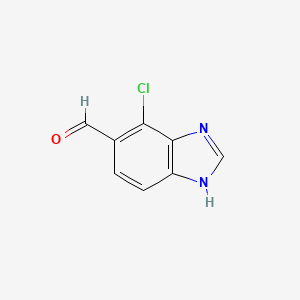
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the imidazole family of compounds that have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is not fully understood. However, it has been shown to interact with various enzymes and proteins in cells, leading to the inhibition of their activity. This inhibition can lead to the disruption of cellular processes, resulting in the observed biological activities.
Biochemical and Physiological Effects
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to possess anti-inflammatory properties, reducing inflammation in various tissues. Additionally, it has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol in lab experiments is its wide range of biological activities. It can be used to study various cellular processes, including enzyme activity, protein-protein interactions, and cell signaling pathways. However, one limitation is its potential toxicity. Careful handling and experimentation protocols must be followed to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for the research of (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol. One direction is the development of new drugs based on its chemical structure. Its various biological activities make it a potential candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another direction is the study of its mechanism of action. Understanding how it interacts with various enzymes and proteins can lead to the development of more potent and specific drugs. Finally, more research is needed to determine its safety profile and potential side effects, which are essential for the development of new drugs.
Métodos De Síntesis
The synthesis of (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol involves several steps. The first step involves the reaction of 4-bromobenzyl chloride and sodium thiomethoxide in dry toluene to form 2-((4-bromobenzyl)thio)imidazole. The second step involves the reaction of 2-((4-bromobenzyl)thio)imidazole with 4-fluorobenzyl alcohol in the presence of sodium hydride in DMF to form (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol. This method has been optimized to achieve a high yield of the final product.
Aplicaciones Científicas De Investigación
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol has been studied extensively for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and antiviral activities. It has also been shown to inhibit the growth of cancer cells and possess anti-inflammatory properties. These properties make it a potential candidate for the development of new drugs to treat various diseases.
Propiedades
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2OS/c19-15-5-1-14(2-6-15)12-24-18-21-9-17(11-23)22(18)10-13-3-7-16(20)8-4-13/h1-9,23H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXMJXOGLXHHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2620137.png)

![3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2620143.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620144.png)


![Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate](/img/structure/B2620150.png)
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)


![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2620156.png)

![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide](/img/structure/B2620159.png)